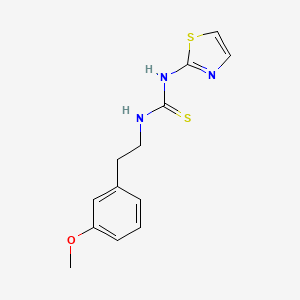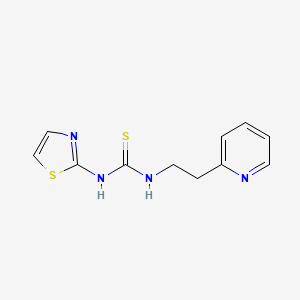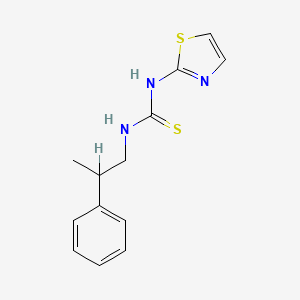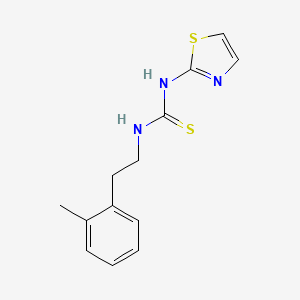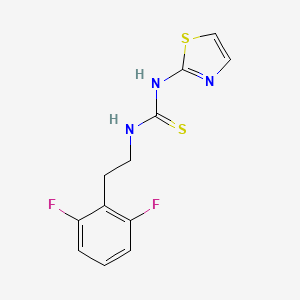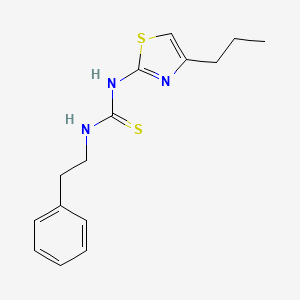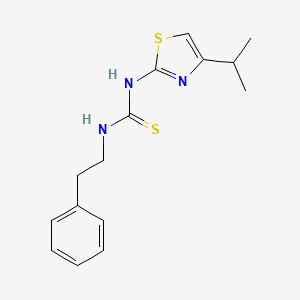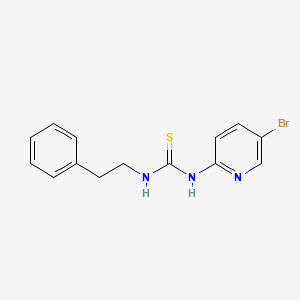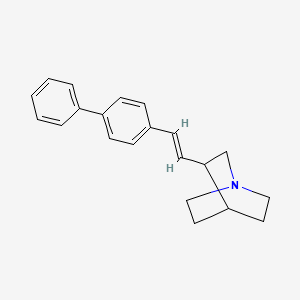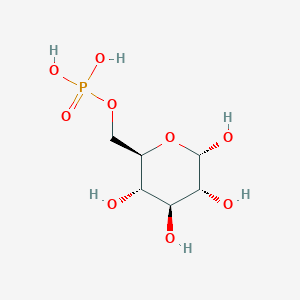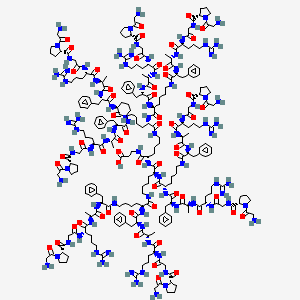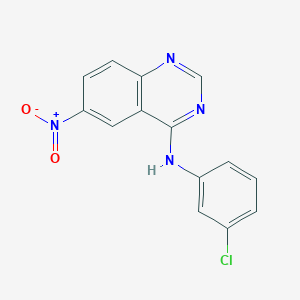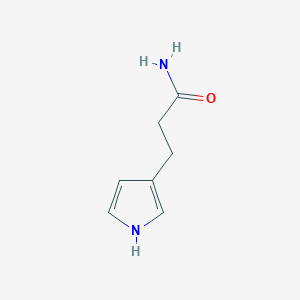
1H-Pyrrole-3-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-3-yl)-propionamide: is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their significant biological activities and are found in various natural products, including bile pigments, heme, and cytochromes . The presence of the pyrrole ring in 3-(1H-Pyrrol-3-yl)-propionamide makes it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which uses β-ketoesters and ammonia or primary amines . These reactions typically require mild conditions and can be performed in various solvents, including water and ethanol.
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis allows for the efficient production of N-substituted pyrroles under mild conditions . Additionally, the use of environmentally friendly solvents, such as water or ethanol, is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrrol-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be performed in solvents like dichloromethane.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(1H-Pyrrol-3-yl)-propionamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, pyrrole derivatives are studied for their potential as enzyme inhibitors and their role in biological pathways. They are also investigated for their antimicrobial and anticancer properties .
Medicine: Pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, are explored for their therapeutic potential. They have shown promise in the development of drugs for treating diseases such as cancer, bacterial infections, and neurological disorders .
Industry: In the industrial sector, pyrrole derivatives are used in the production of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications, including materials science and electronics .
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-3-yl)-propionamide involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 3-(1H-Pyrrol-1-yl)-propanoic acid
- 3-(1H-Pyrrol-3-yl)-1H-inden-1-one
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno(2,3-d)pyrimidin-4(3H)-one
Comparison: 3-(1H-Pyrrol-3-yl)-propionamide is unique due to the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to 3-(1H-Pyrrol-1-yl)-propanoic acid, the amide group in 3-(1H-Pyrrol-3-yl)-propionamide provides additional hydrogen bonding capabilities, potentially enhancing its interaction with biological targets . The presence of the pyrrole ring in all these compounds contributes to their aromaticity and reactivity, making them valuable in various scientific applications .
Properties
CAS No. |
152509-75-6 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-(1H-pyrrol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)2-1-6-3-4-9-5-6/h3-5,9H,1-2H2,(H2,8,10) |
InChI Key |
TWGRVIPCCGRSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


